

An In-depth Technical Guide to the Spectroscopic Data of β -Phellandrene

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Compound of Interest

Compound Name: *beta-Phellandrene*

Cat. No.: B048752

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This guide provides a comprehensive overview of the spectroscopic data for the monoterpenene β -phellandrene, tailored for researchers, scientists, and professionals in drug development. It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Introduction

β -Phellandrene (3-methylene-6-(1-methylethyl)-cyclohexene) is a cyclic monoterpenene found in the essential oils of various plants. Its chemical formula is $C_{10}H_{16}$ and it has a molecular weight of 136.23 g/mol. Understanding its structural and chemical properties through spectroscopic analysis is crucial for its identification, characterization, and potential applications in various scientific fields.

Quantitative Spectroscopic Data

The following sections present the key spectroscopic data for β -phellandrene in a structured tabular format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The 1H and ^{13}C NMR data for β -phellandrene are summarized below.

Table 1: 1H NMR Spectroscopic Data for β -Phellandrene (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.85	d	9.5	H-2
5.60	d	9.5	H-1
4.70	s	H-7a	
4.68	s	H-7b	
2.75	m	H-4	
2.20	m	H-5a	
2.15	m	H-8	
2.05	m	H-5b	
1.80	m	H-6	
0.95	d	7.0	H-9
0.85	d	7.0	H-10

Table 2: ^{13}C NMR Spectroscopic Data for β -Phellandrene (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
148.5	C-3
132.0	C-2
125.5	C-1
108.0	C-7
45.0	C-6
35.0	C-4
31.0	C-5
28.0	C-8
21.0	C-9
20.5	C-10

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for β -phellandrene are detailed below.

Table 3: IR Spectroscopic Data for β -Phellandrene

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3080	C-H stretch	=C-H (alkene)
2960	C-H stretch	-C-H (alkane)
1645	C=C stretch	Alkene
1440	C-H bend	-CH ₂ -
885	C-H bend (out-of-plane)	=CH ₂ (exocyclic methylene)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for β -Phellandrene (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Proposed Fragment
136	25	[M] ⁺ (Molecular Ion)
121	15	[M - CH ₃] ⁺
93	100	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	45	[C ₆ H ₅] ⁺ (Phenyl cation)

The fragmentation of β -phellandrene is characteristic of p-menthadiene monoterpenes. The most abundant fragment at m/z 93 corresponds to the loss of the isopropyl group, a stable secondary carbocation. The molecular ion peak is observed at m/z 136.

Experimental Protocols

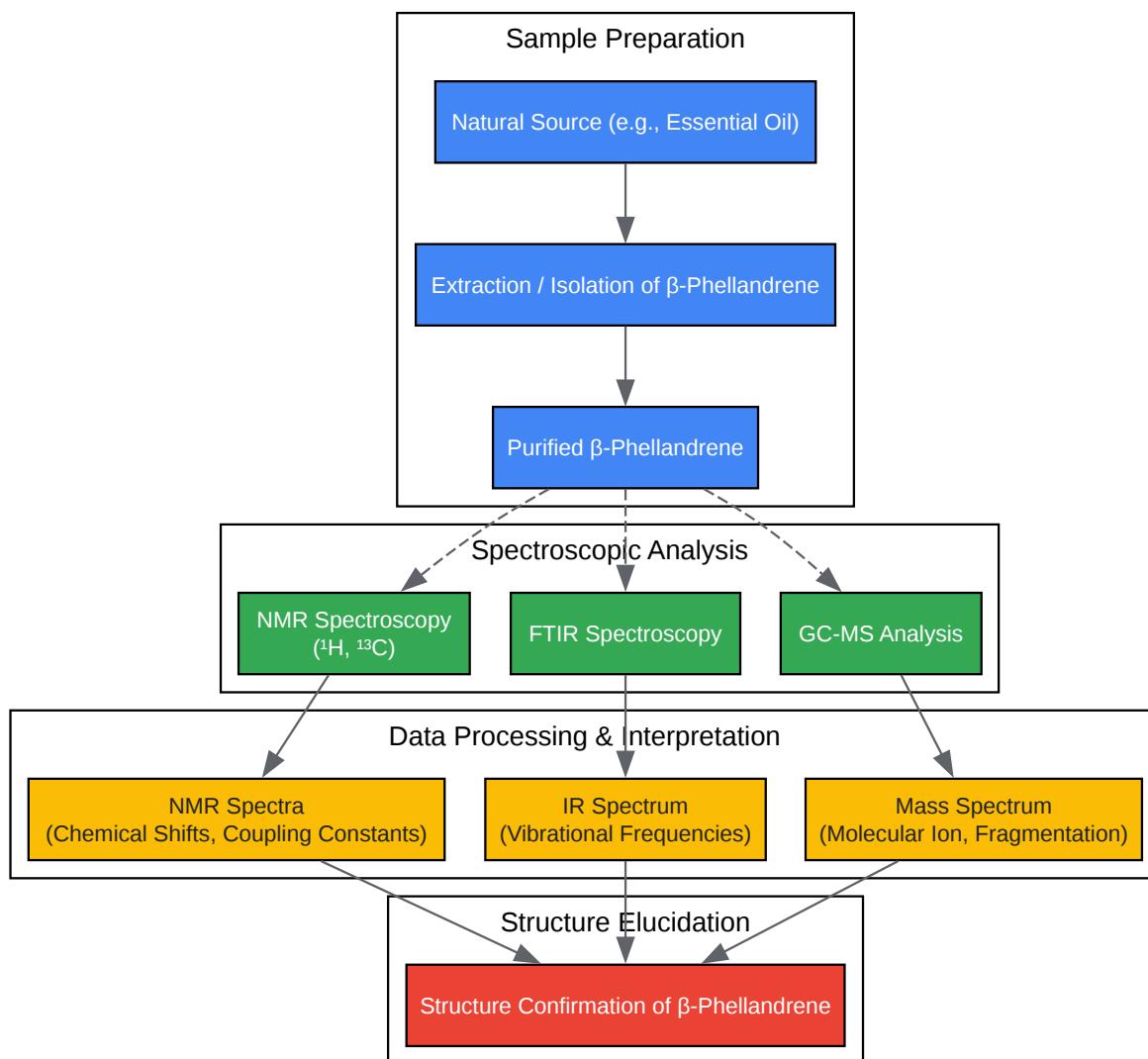
The following are generalized protocols for the spectroscopic analysis of monoterpenes like β -phellandrene.

- **Sample Preparation:** A sample of approximately 5-10 mg of β -phellandrene is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired with a spectral width of about 220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used, and several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

- Sample Preparation: For liquid samples like β -phellandrene, a thin film is prepared by placing a drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: An FTIR spectrometer is used for the analysis.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Sample Preparation: A dilute solution of β -phellandrene is prepared in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is commonly used.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like β -phellandrene.



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Caption: Workflow for the Spectroscopic Analysis of β -Phellandrene.

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